![molecular formula C11H10N2O3 B1275765 Methyl 4-[(cyanoacetyl)amino]benzoate CAS No. 107233-58-9](/img/structure/B1275765.png)

Methyl 4-[(cyanoacetyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

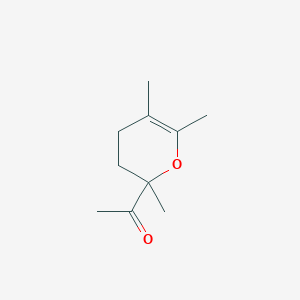

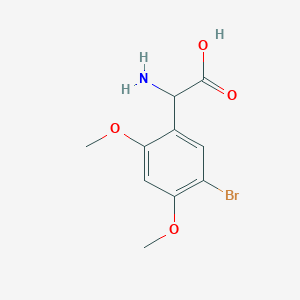

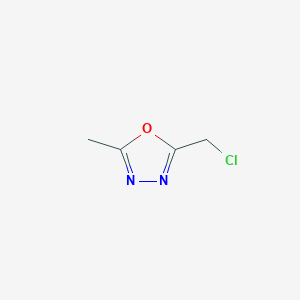

Methyl 4-[(cyanoacetyl)amino]benzoate is an ester . Its molecular formula is C11H10N2O3 . It has a molecular weight of 218.21 g/mol .

Molecular Structure Analysis

The InChI string of Methyl 4-[(cyanoacetyl)amino]benzoate is InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-8(3-5-9)10(13)6-7-12/h2-5H,6H2,1H3 . Its canonical SMILES string is COC(=O)C1=CC=C(C=C1)NC(=O)CC#N .

Physical And Chemical Properties Analysis

Methyl 4-[(cyanoacetyl)amino]benzoate has a molecular weight of 203.19 g/mol . It has a topological polar surface area of 67.2 Ų . The compound has a complexity of 294 . It has 4 hydrogen bond acceptors and 0 hydrogen bond donors . It has 4 freely rotating bonds .

Wissenschaftliche Forschungsanwendungen

- Methyl 4-[(cyanoacetyl)amino]benzoate can be used in the cyanoacetylation of amines .

- This process involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

- The resulting N-cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis .

- They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

- The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

- Many derivatives of cyanoacetamide have diverse biological activities, which have drawn the attention of biochemists .

Scientific Field: Proteomics Research

Scientific Field: Synthesis of Biologically Active Compounds

Scientific Field: Chemical Synthesis

Scientific Field: Proteomics Research

- Methyl 4-[(cyanoacetyl)amino]benzoate can be used in the preparation of biologically active compounds .

- The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

- The resulting N-cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis .

- They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

- The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

- Many derivatives of cyanoacetamide have diverse biological activities, which have drawn the attention of biochemists .

Scientific Field: Preparation of Biologically Active Compounds

Scientific Field: Chemical Synthesis

Eigenschaften

IUPAC Name |

methyl 4-[(2-cyanoacetyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(15)8-2-4-9(5-3-8)13-10(14)6-7-12/h2-5H,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWDCPQCWQRTQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399972 |

Source

|

| Record name | methyl 4-[(cyanoacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(cyanoacetyl)amino]benzoate | |

CAS RN |

107233-58-9 |

Source

|

| Record name | methyl 4-[(cyanoacetyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1275685.png)

![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)

![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)

![(2Z)-4-[benzyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1275693.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275694.png)